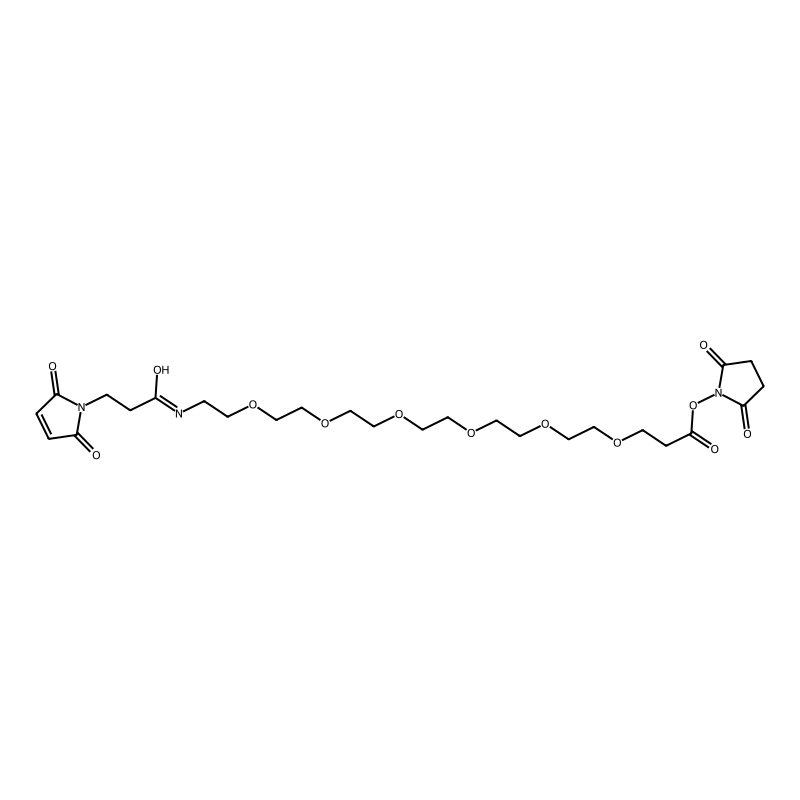

Mal-amido-PEG6-NHS

Content Navigation

Bioconjugation using hydrophobic linkers often causes aggregation and solubility issues. Mal-amido-PEG6-NHS, a heterobifunctional PEG6 crosslinker, addresses this with a monodisperse hydrophilic spacer, enabling precise, aggregation-resistant conjugates. Key benefits:

- Discrete PEG6 unit ensures homogeneous products, avoiding polydisperse heterogeneity.

- Maleimide (pH 6.5-7.5) and NHS ester (pH 7.2-8.5) enable controlled stepwise conjugation.

- Improves solubility and stability of antibody-drug conjugates.

- Reliable supply with in-stock availability.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

Mal-amido-PEG6-NHS is a heterobifunctional crosslinker featuring a terminal maleimide group, a terminal N-hydroxysuccinimide (NHS) ester, and a central, discrete-length polyethylene glycol (PEG) spacer of six units.[1][2] This structure is designed for the precise, covalent conjugation of sulfhydryl-containing molecules (via the maleimide group at pH 6.5-7.5) to primary amine-containing molecules (via the NHS ester at pH 7.2-8.5).[3][4] The monodisperse PEG6 spacer imparts hydrophilicity, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation, a common issue with purely hydrocarbon-based linkers.[5][6][7]

Research Fit

Substituting Mal-amido-PEG6-NHS with analogs is often unsuccessful due to the critical role of the spacer. Using a linker with a different PEG length (e.g., PEG4 or PEG12) directly alters the distance between conjugated molecules, which can impact biological activity, binding affinity, and steric hindrance.[8][9] Replacing the hydrophilic PEG6 spacer with a non-PEG, hydrophobic alternative like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) introduces significant risks of conjugate aggregation, reduced solubility, and altered pharmacokinetic profiles.[7][10][11] Furthermore, using polydisperse PEG linkers instead of a discrete-length PEG6 introduces heterogeneity into the final product, complicating characterization, reducing batch-to-batch reproducibility, and potentially increasing immunogenicity.[6] Therefore, the specific PEG6 length and composition are non-interchangeable attributes tied directly to processability and final conjugate performance.

Substitution Risk

PEG4 analogs have demonstrated higher aggregation propensity in high-DAR ADC constructs under accelerated stability conditions. Direct substitution without re-optimization may compromise conjugate homogeneity.

PEG12 variants exhibit slower plasma clearance and extended circulatory retention. This profile may not transfer to PEG6-based designs without empirical PK evaluation.

SMCC (8.3 Å) provides no PEG spacer, correlating with higher aggregate content and altered conjugation stoichiometry. Steric and solubility advantages of PEG6 are lost.

Predictable NHS Ester Hydrolysis

The NHS ester moiety of PEG-NHS linkers exhibits predictable, pH-dependent hydrolysis kinetics, which is critical for process design and reproducibility. At pH 8.6 and 4°C, the half-life of a typical NHS ester is approximately 10 minutes, while at pH 7.0 and 0°C, it extends to 4-5 hours.[12] At a more common reaction condition of pH 8.0 and 25°C, the half-life is approximately one hour.[13] This contrasts with less defined or alternative amine-reactive chemistries where reaction and hydrolysis rates may be less characterized. This well-documented behavior allows for the precise timing of reactions to maximize conjugation yield to primary amines while minimizing the competing hydrolysis reaction, ensuring batch-to-batch consistency.

| Evidence Dimension | NHS Ester Hydrolysis Half-Life |

| Target Compound Data | 10 minutes (at pH 8.6, 4°C) | ~1 hour (at pH 8.0, 25°C) | 4-5 hours (at pH 7.0, 0°C) |

| Comparator Or Baseline | Reaction conditions (pH, Temperature) |

| Quantified Difference | Half-life varies by over 24-fold depending on conditions. |

| Conditions | Aqueous buffer |

Predictable hydrolysis kinetics enable the development of robust, time-controlled, and reproducible conjugation protocols essential for manufacturing and QC.

PEG Spacer Aggregation Reduction

The inclusion of a hydrophilic PEG spacer is a key strategy to mitigate aggregation issues common with hydrophobic payloads and linkers like SMCC.[10][11] Hydrophobic linkers can induce protein aggregation, leading to faster clearance rates and reduced physical stability of the final conjugate.[11] In contrast, the PEG chain in linkers like Mal-amido-PEG6-NHS acts as a hydrophilic 'shield', forming a hydration shell that improves solubility and reduces the tendency for aggregation.[6][7] This directly translates to improved formulation stability and more favorable pharmacokinetic profiles for bioconjugates such as antibody-drug conjugates (ADCs).[5]

| Evidence Dimension | Tendency for Aggregation |

| Target Compound Data | Lower; hydrophilic PEG chain reduces aggregation and improves physical stability. |

| Comparator Or Baseline | SMCC (non-PEGylated linker): Higher; hydrophobic nature can induce protein aggregation. |

| Quantified Difference | Qualitatively lower risk of aggregation, leading to improved stability and slower clearance. |

| Conditions | Bioconjugate formulation, particularly with hydrophobic payloads (e.g., ADCs). |

This compound's PEG spacer directly improves the solubility and formulation stability of the final product, preventing aggregation that can compromise efficacy and safety.

Maleimide-Thiol Conjugate Stability

The stability of the maleimide-thiol bond is a critical parameter for in-vivo applications. This bond can undergo a retro-Michael reaction, leading to deconjugation. In a comparative study, a maleimide-PEG conjugate retained approximately 70% of its conjugation after 7 days at 37°C in the presence of 1 mM glutathione (GSH), a biologically relevant thiol.[14] In a separate study, an ADC using a classic non-PEGylated SMCC linker showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice, indicating a similar degree of in-vivo instability.[11][15] While maleimide chemistry inherently faces this challenge, its stability is often sufficient for applications requiring vascular retention for several days. For applications demanding higher stability, alternative chemistries like mono-sulfone-PEG (which retained >90% conjugation in the same GSH assay) may be considered.[14]

| Evidence Dimension | Conjugate Stability (% intact after 7 days) |

| Target Compound Data | ~70% (Maleimide-PEG conjugate) |

| Comparator Or Baseline | Mono-sulfone-PEG conjugate: >90% | SMCC conjugate: 71% (inferred from 29% loss) |

| Quantified Difference | ~20% lower stability compared to mono-sulfone PEG under high thiol challenge. |

| Conditions | Incubation at 37°C with 1 mM GSH for 7 days (for PEG linkers); In-vivo mouse model (for SMCC). |

This provides a quantitative baseline for the in-vivo stability of the resulting conjugate, allowing researchers to assess its suitability for their specific pharmacokinetic requirements.

ADC Solubility Improvement

The defined PEG6 spacer is highly suitable for conjugating hydrophobic cytotoxic payloads to antibodies. Its hydrophilicity helps prevent aggregation of the final ADC, a critical factor for manufacturability, formulation stability, and achieving a desirable pharmacokinetic profile.[5][6] The well-defined kinetics of the NHS ester allows for controlled, reproducible drug-to-antibody ratios (DAR).

PEGylation for Enhanced Pharmacokinetics

This linker is ideal for precisely attaching a short, hydrophilic spacer to proteins or peptides to improve their solubility and circulation half-life. The monodisperse nature of the PEG6 chain ensures a homogenous final product, avoiding the analytical and potential immunogenicity issues associated with polydisperse PEG reagents.[6][16]

Biomolecule Immobilization for Biosensors

Mal-amido-PEG6-NHS can be used to tether proteins, antibodies, or other amine-containing biomolecules to thiol-modified surfaces (e.g., gold or glass slides). The hydrophilic and flexible PEG6 spacer serves to extend the biomolecule away from the surface, reducing steric hindrance and potentially improving its ability to bind to target analytes in diagnostic assays.

PROTAC and Heterobifunctional Synthesis

As a discrete-length heterobifunctional linker, Mal-amido-PEG6-NHS is a valuable building block in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[17] The defined PEG6 spacer provides a precise and hydrophilic linkage between the E3 ligase-binding moiety and the target protein-binding ligand, influencing the solubility and cell permeability of the final construct.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types